1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine
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Overview
Description
1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine is a compound that features a pyrazole ring substituted with a fluorophenyl group and a dimethylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine typically involves the formation of the pyrazole ring followed by the introduction of the fluorophenyl and dimethylmethanamine groups. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with α, β-unsaturated ketones can form pyrazolines, which are then oxidized to pyrazoles . The fluorophenyl group can be introduced via electrophilic substitution reactions, and the dimethylmethanamine moiety can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce new functional groups onto the aromatic ring .
Scientific Research Applications
1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 1-Phenyl-3-tolylpyrazole
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine is unique due to its specific combination of a fluorophenyl group and a dimethylmethanamine moiety, which may confer distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
1-[4-fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-16(2)8-9-3-4-11(13)10(7-9)12-5-6-14-15-12/h3-7H,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLDQRDIRHBKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)F)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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